molecular formula C10H12O2 B7862182 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol

Cat. No.: B7862182
M. Wt: 164.20 g/mol
InChI Key: WCRSIAJZAWLIAS-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 1-(2,3-Dihydro-1-benzofuran-5-yl)ethanone using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction typically takes place in an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the product.

Industrial production methods may involve catalytic hydrogenation processes, where the precursor compound is hydrogenated in the presence of a suitable catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature . This method is advantageous for large-scale production due to its efficiency and scalability.

Chemical Reactions Analysis

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Comparison with Similar Compounds

Biological Activity

Antioxidant Properties

1-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-ol has demonstrated notable antioxidant activity, potentially protecting cells from oxidative stress. This property is particularly significant in the context of various pathological conditions where oxidative damage plays a crucial role.

Neuroprotective Effects

Preliminary studies suggest that the compound may possess neuroprotective properties, which could be beneficial in the treatment of neurodegenerative diseases. While the exact mechanisms are still under investigation, this potential effect has sparked interest in further research.

Receptor Interactions

The structure of this compound allows it to interact with various biological receptors, potentially influencing neurotransmitter systems. This interaction capability opens up possibilities for its use in neurological and psychiatric applications.

Anticancer Potential

Research into benzofuran derivatives has revealed promising anticancer activities. While not specific to this compound, related compounds have shown significant effects against cancer cell lines. For instance, a study on benzofuran-oxadiazole and benzofuran-triazole hybrids demonstrated notable cytotoxicity against the A549 lung cancer cell line .

The following table summarizes the anticancer activity of selected benzofuran derivatives:

CompoundCell Viability (%)IC50 (μM)
5d27.49 ± 1.906.3 ± 0.7
7h29.29 ± 3.9810.9 ± 0.94
Crizotinib (reference)-28.22 ± 3.88
Cisplatin (reference)-15.34 ± 2.98

Structure-Activity Relationship

The biological activity of this compound is closely tied to its structural features. The hydroxyl group and benzofuran ring play crucial roles in its interactions with enzymes, receptors, and other biomolecules. These structural elements contribute to the compound's binding affinity and specificity, ultimately determining its physiological effects.

Potential Applications

Based on its biological activity profile, this compound and its derivatives show promise in several areas:

  • Antioxidant therapies
  • Neuroprotective treatments
  • Potential anticancer agents
  • Modulators of neurotransmitter systems

Safety Profile

Long-term exposure to this compound is not thought to produce chronic adverse health effects, as classified by EC Directives using animal models . However, as with any compound, minimizing exposure is recommended as a precautionary measure.

Properties

IUPAC Name

1-(2,3-dihydro-1-benzofuran-5-yl)ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-7(11)8-2-3-10-9(6-8)4-5-12-10/h2-3,6-7,11H,4-5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCRSIAJZAWLIAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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